Pentoxifylline
Overview
Description
Pentoxifylline is a synthetic dimethylxanthine derivative known for its hemorheologic properties, which improve blood flow by decreasing blood viscosity and enhancing erythrocyte flexibility . It is primarily used to treat intermittent claudication, a condition characterized by muscle pain due to peripheral artery disease .
Mechanism of Action
Target of Action
Pentoxifylline, a synthetic dimethylxanthine derivative, primarily targets the rheological properties of blood . It modulates these properties by interacting with phosphodiesterase and tumor necrosis factor α (TNF-α) . These targets play a crucial role in blood flow and inflammation, respectively .
Mode of Action
This compound acts by lowering blood viscosity and improving erythrocyte flexibility . It increases blood flow to the affected microcirculation . This is achieved by decreasing blood viscosity, increasing erythrocyte and leukocyte deformability, and decreasing neutrophil adhesion and activation . Furthermore, it inhibits the production of TNF-α, which is associated with inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits phosphodiesterase, leading to an increase in intracellular levels of cyclic AMP . This results in decreased plasma fibrinogen levels and inhibition of platelet aggregation . Additionally, it has been shown to enhance antioxidative capability and promote mitochondrial biogenesis by increasing nuclear factor erythroid 2-related factor 2 (Nrf2) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) through the cAMP-CREB pathway .
Pharmacokinetics
This compound exhibits a bioavailability of 10–30% . It is metabolized in the liver and via erythrocytes . The elimination half-life of this compound is between 0.4–0.8 hours, while its primary metabolites have elimination half-lives of between 0.96 and 1.61 hours . Approximately 95% of the drug is excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action include improved cognitive deficits, reduced oxidative damage, ameliorated abnormal mitochondrial ultrastructure, increased mitochondrial content and Nrf2 activation, and upregulated antioxidant and mitochondrial biogenesis gene expression . It also inhibits DNA binding of NFκB and AP-1 transcription factors, decreases production of TNFα and VEGF, and upregulates release of IL-1β and IL-6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tissue injury can cause the release of proinflammatory cytokines, which are involved in many aspects of inflammation . This compound can suppress the production of these factors and presumably prevent certain diseases . The specific mechanisms and details of the effects of this compound on host metabolism and energy homeostasis remain to be elucidated .
Biochemical Analysis
Biochemical Properties
Pentoxifylline is a nonspecific phosphodiesterase (PDE) inhibitor . It changes the conformation of red blood cells, improves microcirculatory blood flow, and enhances tissue oxygenation . It also exhibits anti-inflammatory properties by decreasing the synthesis of tumor necrosis factor-alpha (TNF-alpha), a proinflammatory cytokine .
Cellular Effects
This compound has been shown to have various effects on different types of cells. It has been suggested to have an inhibitory effect on the angiogenesis process . It also modulates immune system responses via its effects on neutrophil degranulation, T and B lymphocyte activation, natural killer cell activity, endothelial leukocyte adhesion, and leukocyte deformability .
Molecular Mechanism
This compound acts by lowering blood viscosity and improving erythrocyte flexibility . These effects may be due to inhibition of phosphodiesterase and an increase in intracellular levels of cyclic AMP, decreased plasma fibrinogen levels, and the inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
This compound has been shown to increase cerebral blood flow in patients with cerebrovascular disease. Regional cerebral blood flow was measured before (baseline) and 2, 4, and 6 hours after this compound administration .
Dosage Effects in Animal Models
Based on in vitro studies, the decrease of cytokine expression is dose-dependent. The beneficial effects of this compound have been shown in numerous animal studies using models of ischemia-reperfusion and septic shock .
Metabolic Pathways
This compound is extensively metabolized by the liver, resulting in a reduction of the therapeutic levels within a short duration of time .
Transport and Distribution
This compound is almost completely absorbed but has low bioavailability of 20-30% due to extensive first-pass metabolism . It is approximately 45% bound to erythrocyte membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The process involves several steps, including the reaction of theobromine with hexanone to form the final product .
Industrial Production Methods
In industrial settings, pentoxifylline is produced by adding an osmotic pressure regulator to injection water, adjusting the pH to 6.5-7.5, and then adding this compound . The solution is filtered through polyethersulfone cartridges, filled, and sterilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pentoxifylline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction . The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the hemorheologic properties of the parent compound .
Scientific Research Applications
Pentoxifylline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cilostazol: Another drug used to treat intermittent claudication, but with a different mechanism of action involving the inhibition of phosphodiesterase type 3.
Theophylline: A xanthine derivative like pentoxifylline, but primarily used as a bronchodilator.
Uniqueness
This compound is unique in its ability to improve blood flow by decreasing blood viscosity and enhancing erythrocyte flexibility, making it particularly effective for treating conditions related to poor blood circulation .
Properties
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFEZZEUUWMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023437 | |
Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5.17e+00 g/L | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
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Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Patients with peripheral arterial disease (PAD) may suffer from intermittent claudication, exertional leg pain that resolves upon rest, which is underscored by a complex etiology including vascular dysfunction (reduced limb perfusion, angiogenesis, and microcirculatory flow), systemic inflammation, and skeletal muscle dysfunction. Pentoxifylline (PTX), (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione) or 1-(5-oxohexyl)-3,7-dimethylxanthine, is a methyl-xanthine derivative that acts to lower blood viscosity by increasing erythrocyte flexibility, reducing plasma fibrinogen, inhibiting neutrophil activation, and suppressing erythrocyte/platelet aggregation; it also has antioxidant and anti-inflammatory effects. Although the precise mechanism of action has yet to be elucidated, numerous studies have suggested several effects of PTX. The classical interpretation of PTX's broad effects is due to its ability to act, _in vitro_, as a non-specific cyclic-3',5'-phosphodiesterase (PDE) inhibitor at millimolar concentrations; specifically, it has been proposed that inhibition of PDE type III and IV isozymes leads to elevated cyclic adenosine monophosphate (cAMP) levels, which mediate diverse downstream effects. This view has been challenged, specifically by observing those plasma concentrations of PTX in routine clinical use are typically only around 1μM, far lower than those used to inhibit PDEs _in vitro_. Instead, several studies have suggested that PTX can modulate adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR). Whether PTX acts directly as an A2AR agonist is unclear, although it can clearly increase the response of A2AR to adenosine. A2AR activation activates adenylyl cyclase, which increases intracellular cAMP levels; this observation may explain PTX's ability to increase intracellular cAMP in a PDE-independent fashion. Elevated cAMP levels have numerous downstream effects. cAMP-mediated activation of protein kinase A (PKA) suppresses nuclear translocation of NF-κB, which suppresses transcription of pro-inflammatory cytokines such as tumour necrosis factor (TNF-α), interleukin-1 (IL-1), and IL-6 as well as TNF-induced molecules such as adhesion molecules (ICAM1 and VCAM1) and the C-reactive protein (CRP). PTX has also been shown to prevent the downstream phosphorylation of p38 MAPK and ERK, which are responsible for assembling the NADPH oxidase involved in the neutrophil oxidative burst. This effect is due to a PKA-independent decrease in Akt phosphorylation and a PKA-dependent decrease in phosphorylation of p38 MAPK and ERK. This transcriptional regulation at least partially explains the anti-inflammatory and anti-oxidative properties of PTX. Also, activated PKA can activate the cAMP response element-binding protein (CREB), which itself blocks SMAD-driven gene transcription, effectively disrupting transforming growth factor (TGF-β1) signalling. This results in lower levels of fibrinogenic molecules such as collagens, fibronectin, connective tissue growth factor, and alpha-smooth muscle actin. Hence, disruption of TGF-β1 signalling may explain the anti-fibrotic effects of PTX, including at least some of the decrease in blood viscosity. The picture is complicated by the observation that PTX metabolites M1, M4, and M5 have been shown to inhibit C5 Des Arg- and formyl-methionylleucylphenylalanine-induced superoxide production in neutrophils and M1 and M5 significantly contribute to PTX's observed hemorheological effects. Overall, PTX administration is associated with decreased pro-inflammatory molecules, an increase in anti-inflammatory molecules such as IL-10, and decreased production of fibrinogenic and cellular adhesion molecules., EHT 0202 was discovered to play a role in protecting neurons in pharmacological models of neuronal cell death. ExonHit identified RNA isoforms produced by alterations of splicing specifically taking place in neurodegenerative disease models. These isoforms were identified using DATAS(TM), ExonHit's proprietary gene profiling technology. DATAS(TM), stands for Differential Analysis of Transcripts with Alternative Splicing. | |
Record name | Pentoxifylline | |
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CAS No. |
6493-05-6 | |
Record name | Pentoxifylline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6493-05-6 | |
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Record name | Pentoxifylline [USAN:USP:INN:BAN:JAN] | |
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Record name | Pentoxifylline | |
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Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
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Record name | Pentoxifylline | |
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Record name | PENTOXIFYLLINE | |
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Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
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Melting Point |
105 °C | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
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Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of pentoxifylline?
A1: this compound is a non-specific phosphodiesterase inhibitor []. It primarily acts by inhibiting phosphodiesterase, an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to a cascade of downstream effects, including the inhibition of inflammatory cytokine production and enhancement of erythrocyte deformability.
Q2: How does this compound impact inflammatory processes?
A2: this compound exhibits anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) [, , , , , ], interleukin-1β (IL-1β) [], and other pro-inflammatory cytokines [, ]. These cytokines are key mediators of inflammation, and their inhibition contributes to this compound's therapeutic effects in conditions characterized by excessive inflammation.
Q3: What is the role of this compound in modulating leukocyte function?
A3: this compound influences leukocyte function by decreasing their adherence to endothelial cells [, , ] and reducing the release of superoxide and lysozyme []. It also increases chemotaxis [], enhancing the directed migration of leukocytes to sites of inflammation. These actions contribute to its beneficial effects in conditions involving leukocyte-mediated tissue damage.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H18N4O3, and its molecular weight is 278.3 g/mol.
Q5: Are there any specific considerations for the formulation and storage of this compound?
A5: While the provided research does not delve deep into specific material compatibility and stability issues, it does highlight the importance of proper formulation and storage to maintain the drug's efficacy []. Further research is needed to fully understand these aspects.
Q6: How is this compound absorbed and metabolized in the body?
A6: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver [, ]. Its primary metabolite, 5-hydroxyhexyl metabolite, also possesses pharmacological activity [].
Q7: What is the elimination half-life of this compound?
A7: The elimination half-life of this compound is relatively short, ranging from 1 to 1.6 hours after intravenous administration []. The drug is rapidly metabolized and excreted, primarily in the urine.
Q8: What preclinical models have been used to investigate the effects of this compound?
A8: Researchers have employed a variety of animal models to study this compound's effects. These include models of septic shock [, , ], acute lung injury [], acute pancreatitis [, ], necrotizing enterocolitis [], and chronic pancreatitis []. These models provide valuable insights into the drug's potential therapeutic applications.
Q9: What clinical trials have been conducted using this compound?
A9: this compound has been evaluated in clinical trials for conditions such as severe alcoholic hepatitis [, ], idiopathic dilated cardiomyopathy [], intermittent claudication [], and chronic kidney disease [].
Q10: Are there any emerging drug delivery systems for this compound?
A10: Research has explored the use of microparticles to enhance the delivery and therapeutic efficacy of this compound []. These delivery systems aim to improve the drug's bioavailability, target it to specific tissues, and potentially reduce side effects.
Q11: What analytical techniques are commonly employed in this compound research?
A11: Researchers utilize a range of analytical methods to study this compound, including high-performance liquid chromatography (HPLC) for quantifying the drug and its metabolites [], ELISA for measuring cytokine levels [, ], and histological techniques for assessing tissue damage [, ]. These methods provide crucial data for understanding the drug's pharmacokinetics, pharmacodynamics, and therapeutic effects.
Q12: What is known about the environmental fate of this compound?
A12: Research has investigated the photochemical degradation of this compound in surface waters []. Understanding the environmental persistence and degradation pathways of pharmaceuticals is crucial for assessing their potential impact on aquatic ecosystems.
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